De(methypiperazinyl) Sildenafil Dimer Impurity is a chemical compound that arises during the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily to treat erectile dysfunction and pulmonary arterial hypertension. This impurity is significant in pharmaceutical development and quality control, as it can impact the safety and efficacy of sildenafil formulations.
The compound is typically generated as a by-product during the synthesis of sildenafil. Its presence in pharmaceutical preparations requires careful monitoring and analysis to ensure compliance with regulatory standards. The identification of De(methypiperazinyl) Sildenafil Dimer Impurity is critical for maintaining the integrity of sildenafil products.
De(methypiperazinyl) Sildenafil Dimer Impurity is classified under several categories:
The synthesis of De(methypiperazinyl) Sildenafil Dimer Impurity typically occurs through various chemical reactions involved in the production of sildenafil. These methods may include:
The synthesis process requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to minimize the formation of impurities. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor and quantify the levels of De(methypiperazinyl) Sildenafil Dimer Impurity during synthesis.
The molecular structure of De(methypiperazinyl) Sildenafil Dimer Impurity can be represented as follows:
The structure features a dimeric form of sildenafil, incorporating two piperazine rings linked by a bridging group that may include carbon or nitrogen atoms.
The compound's structural data can be elucidated through spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy, which provide insights into its functional groups and connectivity.
De(methypiperazinyl) Sildenafil Dimer Impurity can undergo various chemical reactions, including:
Understanding these reactions is crucial for developing strategies to minimize impurity formation during synthesis. Reaction kinetics and mechanisms are studied to optimize conditions for producing high-purity sildenafil.
While De(methypiperazinyl) Sildenafil Dimer Impurity does not have a defined therapeutic action like sildenafil, understanding its interaction within biological systems is essential. The mechanism involves:
Research indicates that impurities can affect the pharmacodynamics and pharmacokinetics of active pharmaceutical ingredients. Studies involving in vitro assays help elucidate these interactions.
Relevant data from analytical studies help characterize these properties further, ensuring safe handling and usage in pharmaceutical applications.
De(methypiperazinyl) Sildenafil Dimer Impurity serves several important roles in scientific research:
Pharmaceutical impurities are undesired chemical entities that persist in active pharmaceutical ingredients (APIs) or finished drug products. These are broadly classified into:
Regulatory agencies (FDA, EMA, ICH) mandate strict control of impurities due to potential impacts on drug safety, efficacy, and stability. ICH Q3A/B guidelines stipulate thresholds for identification (<0.10%), qualification (<0.15%), and reporting of impurities in new drug substances [5] [7]. Impurity profiling—the systematic detection, identification, and quantification of these species—is thus integral to drug quality control and regulatory filings like ANDAs or NDAs [7].
Sildenafil citrate (Viagra®), a pyrazolopyrimidinone derivative, emerged from Pfizer’s cardiovascular research program in the 1980s. Originally developed as UK-92,480 for angina, clinical trials revealed its unexpected efficacy in erectile dysfunction (ED) via selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5). By 1998, it became the first oral therapy approved for ED, revolutionizing treatment paradigms [1] [10]. Its mechanism involves augmenting nitric oxide (NO)-mediated vasodilation by preventing cGMP hydrolysis:
$$\ce{cGMP \xrightarrow{\text{PDE5}} 5'-\text{GMP}$$$$\ce{cGMP \xrightarrow[\text{inhibition}]{\text{Sildenafil}} \text{Accumulation in corpus cavernosum} \rightarrow \text{vasodilation}$$
Beyond ED, sildenafil (as Revatio®) was repurposed for pulmonary arterial hypertension (PAH) in 2005, leveraging PDE5’s abundance in pulmonary vasculature to enhance perfusion [1]. Emerging research also explores its role in cancer therapy via enhanced permeation retention (EPR) modulation and chemosensitization [10].
Impurity profiling ensures drug safety and compliance with pharmacopeial standards (USP, EP). Key objectives include:
Analytical techniques like reversed-phase HPLC, LC-MS/MS, and NMR are pivotal. For instance, HPLC methods using C18 columns with acetonitrile-phosphate buffers resolve sildenafil impurities at ~230 nm [8]. Hyphenated tools (LC-ESI-MSⁿ) further enable structural characterization of trace impurities (<0.05%) [5]. Regulatory filings require complete impurity fate mapping, underscoring its centrality in drug development [7].
De(methypiperazinyl) Sildenafil Dimer Impurity (CAS: 1346603-48-2) is a process-related dimeric by-product formed during sildenafil synthesis. Its structure comprises two desmethylpiperazinyl sildenafil units linked via a sulfonyl bridge [2] [6]. Key study objectives include:
Table 1: Key Identifiers of De(methypiperazinyl) Sildenafil Dimer Impurity
Property | Value | |
---|---|---|
IUPAC Name | 5,5'-(Sulfonylbis(6-ethoxy-3,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol) | |
CAS No. | 1346603-48-2 | |
Molecular Formula | C₃₈H₄₆N₁₀O₈S₂ | |
Molecular Weight | 834.96 g/mol | |
Synonyms | De(methypiperazinyl) Sildenafil Dimer; Sildenafil Dimer Impurity | |
Regulatory Status | Monitored in EP/USP for sildenafil citrate APIs | [2] [6] |
Table 2: Analytical Methods for Detecting Sildenafil Dimer Impurity
Technique | Conditions | Detection Limit | Applications | |
---|---|---|---|---|
Reversed-Phase HPLC | C18 column; Acetonitrile/0.05 M KH₂PO₄ (70:30); 230 nm | 0.05% | Bulk drug quantification | [8] |
LC-ESI-QT/MS/MS | C18 column; Gradient elution with 0.1% formic acid | 10 ng/mL | Structural characterization | [5] |
¹H/¹³C NMR | DMSO-d₆; 400/100 MHz | N/A | Stereochemical confirmation | [9] |
This impurity exemplifies the complexity of heterocyclic API synthesis and underscores the need for rigorous process controls to ensure final product quality.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2